

# Application Notes and Protocols for FD-1080

## Cell Labeling

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### Compound of Interest

Compound Name: FD-1080

Cat. No.: B12296719

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## Introduction

**FD-1080** is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm)[1][2][3][4]. This property allows for deep-tissue, high-resolution imaging with reduced autofluorescence and light scattering compared to traditional NIR-I dyes (650-950 nm)[3][4]. **FD-1080**'s enhanced tissue penetration makes it an invaluable tool for in vivo imaging studies[1][2][4][5]. This document provides detailed protocols for the use of **FD-1080** in cell labeling for both in vitro and in vivo applications.

## Properties of FD-1080

**FD-1080** is a heptamethine cyanine dye specifically engineered for optimal performance in the NIR-II region[2][4]. Its structure incorporates sulphonic and cyclohexene groups to improve water solubility and stability[4].

## Quantitative Data Summary

Property	Value	Notes
Excitation Wavelength (Ex)	~1064 nm[1][4]	Optimal for deep tissue penetration[4][5].
Emission Wavelength (Em)	~1080 nm[1][3][6]	
Molecular Weight	765.31 g/mol [1]	
Formula	C40H38ClN2NaO6S2[1]	
Quantum Yield	0.31% (in ethanol)[4][6][7]	Can be significantly increased to 5.94% when complexed with Fetal Bovine Serum (FBS)[1][4][6][7][8].
Photostability	Superior to Indocyanine Green (ICG)[1][6]	Shows high stability under continuous laser irradiation[1][3].
Purity	96.10%[1]	

## Experimental Protocols

### In Vitro Cell Labeling Protocol

This protocol outlines the steps for labeling suspension and adherent cells with **FD-1080** for fluorescence microscopy and flow cytometry.

Materials:

- **FD-1080** Dye
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Serum-free cell culture medium
- Complete cell culture medium

- Suspension or adherent cells
- Trypsin (for adherent cells)
- Centrifuge
- Fluorescence microscope or flow cytometer

#### Stock Solution Preparation:

- Prepare a 10 mM stock solution of **FD-1080** by dissolving it in DMSO.
- Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation[5].

#### Working Solution Preparation:

- Dilute the 10 mM **FD-1080** stock solution with warm PBS to a working concentration range of 2 to 10 µM[5].
- Sterilize the working solution by passing it through a 0.2 µm filter[5]. Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration for your specific application.

#### Cell Preparation:

- Suspension Cells:
  - Centrifuge the cell suspension to pellet the cells.
  - Wash the cells twice with PBS, centrifuging for 5 minutes after each wash[5].
- Adherent Cells:
  - Aspirate the culture medium.
  - Wash the cells with PBS.
  - Add trypsin to detach the cells from the culture vessel.

- Neutralize the trypsin with complete medium and centrifuge to pellet the cells.
- Wash the cells twice with PBS, centrifuging for 5 minutes after each wash[5].

#### Staining Procedure:

- Resuspend the prepared cell pellet in 1 mL of the **FD-1080** working solution.
- Incubate the cells at room temperature for 10 to 30 minutes[5].
- Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant[5].
- Wash the cells twice with PBS, centrifuging for 5 minutes after each wash, to remove any unbound dye[5].
- Resuspend the final cell pellet in 1 mL of PBS or serum-free medium[5].

#### Imaging:

- The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy using appropriate NIR-II imaging settings.

## In Vivo Imaging Protocol

This protocol is designed for the systemic administration of **FD-1080** for in vivo imaging applications, such as visualizing vasculature.

#### Materials:

- **FD-1080** Dye
- DMSO
- PBS
- Fetal Bovine Serum (FBS) (optional, for enhancing quantum yield)
- Animal model (e.g., mouse)

- NIR-II in vivo imaging system

#### Preparation of **FD-1080** Solution for Injection:

- Prepare a 10 mM stock solution of **FD-1080** in DMSO as described for the in vitro protocol[5].
- To prepare the working solution for injection, dilute the stock solution with PBS to a final concentration of 80  $\mu$ M[5].
- For enhanced fluorescence, **FD-1080** can be complexed with FBS. The formation of **FD-1080**-FBS complexes has been shown to increase the quantum yield significantly[1][4][6][7]. The specific protocol for complex formation may require optimization for your application.

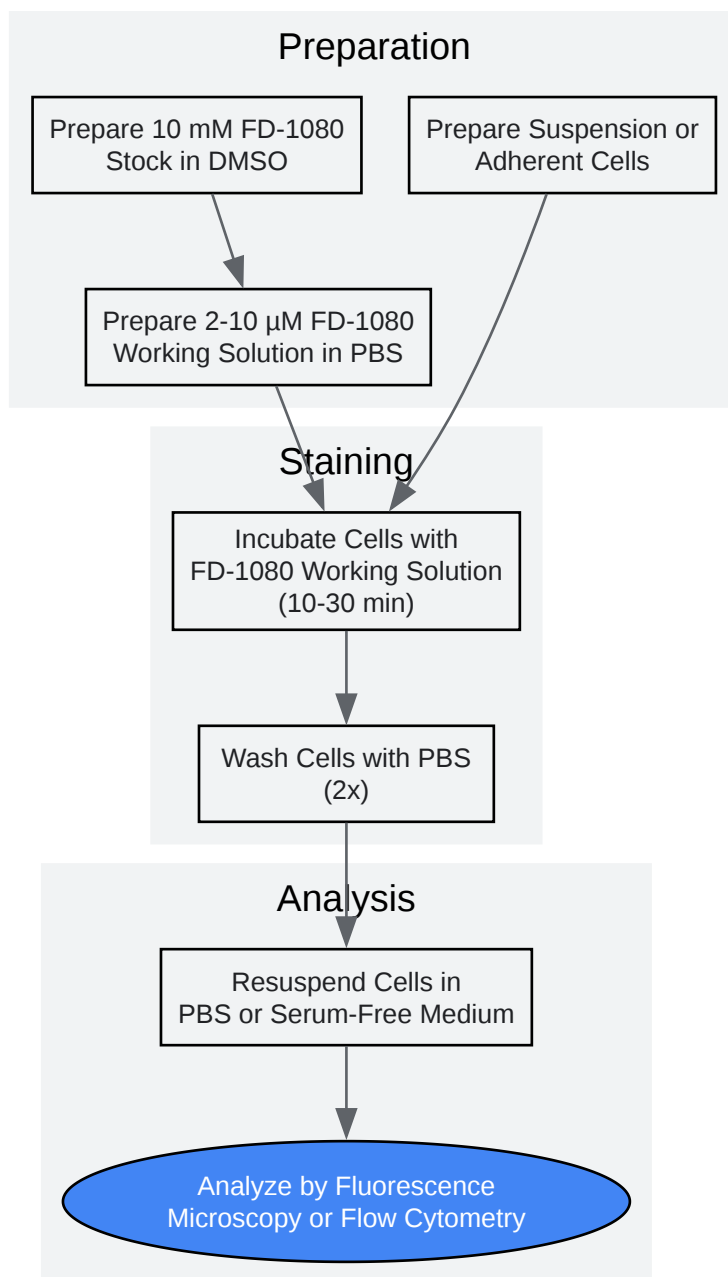
#### Administration and Imaging:

- Administer 200  $\mu$ L of the 80  $\mu$ M **FD-1080** working solution to the mouse via intravenous injection[5].
- Commence in vivo imaging analysis 10-20 minutes post-injection[5].
- Utilize an in vivo imaging system equipped with a 1064 nm laser for excitation and appropriate filters to capture the emission signal at approximately 1080 nm[3][9].

## Diagrams

### Experimental Workflow for In Vitro Cell Labeling

## Experimental Workflow for In Vitro Cell Labeling with FD-1080

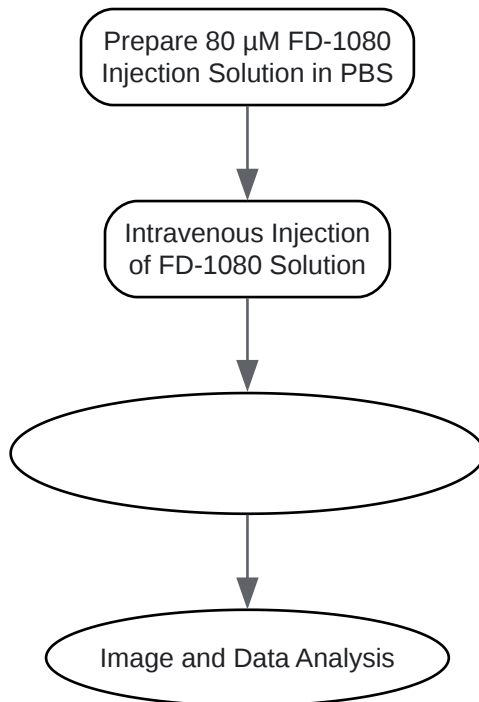


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Caption: Workflow for labeling cells with **FD-1080** for in vitro analysis.

## Logical Relationship for In Vivo Imaging

## Logical Flow for In Vivo Imaging with FD-1080



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Caption: Logical flow for performing in vivo imaging using **FD-1080**.

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